molecular formula C19H17N3O4 B11424718 N-(4-cyanophenyl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(4-cyanophenyl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11424718
M. Wt: 351.4 g/mol
InChI Key: QUHSSCUTKWOJCP-UHFFFAOYSA-N
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Description

Compound A , is a synthetic organic compound with a complex structure. Let’s break it down:

    Nitrile Group (CN): The 4-cyanophenyl group contains a nitrile functional group (CN), which imparts reactivity and polarity.

    Oxazole Ring: The oxazole ring (1,2-oxazole) is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. It contributes to the compound’s stability and biological activity.

    Dimethoxyphenyl Group: The 2,3-dimethoxyphenyl group provides additional aromaticity and influences the compound’s properties.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for Compound A, but one common approach involves the following steps:

    Formation of Oxazole Ring:

    Amide Formation:

Industrial Production: Industrial-scale production typically involves optimized reaction conditions, efficient catalysts, and purification steps. Solvent choice, temperature, and pressure play crucial roles in achieving high yields.

Chemical Reactions Analysis

Compound A undergoes various chemical reactions:

    Oxidation: The nitrile group can be oxidized to a carboxylic acid or an amide.

    Reduction: Reduction of the nitrile group yields the corresponding amine.

    Substitution: The dimethoxyphenyl group can undergo substitution reactions (e.g., halogenation, alkylation).

    Major Products: The major products depend on reaction conditions and substituents. For instance, reduction of the nitrile group yields the corresponding amine.

Scientific Research Applications

Compound A finds applications in diverse fields:

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Used as a probe to study cellular processes.

    Industry: Employed in the synthesis of other compounds or as a building block.

Mechanism of Action

The exact mechanism of action remains an active area of research. studies suggest that Compound A may interact with specific molecular targets or pathways, modulating cellular responses.

Comparison with Similar Compounds

While Compound A shares structural features with related oxazole derivatives, its distinct combination of substituents sets it apart. Similar compounds include Compound B) and Compound C).

: Reference for Compound B) : Reference for Compound C)

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-(4-cyanophenyl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C19H17N3O4/c1-24-16-5-3-4-14(18(16)25-2)15-10-17(26-22-15)19(23)21-13-8-6-12(11-20)7-9-13/h3-9,17H,10H2,1-2H3,(H,21,23)

InChI Key

QUHSSCUTKWOJCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(C2)C(=O)NC3=CC=C(C=C3)C#N

Origin of Product

United States

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